Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate
CAS No.: 1024523-08-7
Cat. No.: VC5942868
Molecular Formula: C18H19NO3S
Molecular Weight: 329.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1024523-08-7 |
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Molecular Formula | C18H19NO3S |
Molecular Weight | 329.41 |
IUPAC Name | methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C18H19NO3S/c1-22-16(20)15-14(9-12-23-15)19-17(21)18(10-5-6-11-18)13-7-3-2-4-8-13/h2-4,7-9,12H,5-6,10-11H2,1H3,(H,19,21) |
Standard InChI Key | KRJABKDPFYZNLF-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CS1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₁₉NO₃S, yielding a molecular weight of 329.4 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) . Its IUPAC name, methyl 3-[(1-phenylcyclopentanecarbonyl)amino]thiophene-2-carboxylate, reflects the integration of a thiophene core with ester and amide functionalities .
Structural Features
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Thiophene backbone: Provides aromaticity and planar geometry, facilitating π-π stacking in solid-state arrangements .
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Methyl ester group: Enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.
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Phenylcyclopentylcarbonylamino substituent: Introduces steric bulk and hydrophobic interactions, critical for biomolecular binding .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₉NO₃S | |
Molecular Weight | 329.4 g/mol | |
SMILES Notation | COC(=O)C1=C(C=C(S1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
InChIKey | Not publicly reported | — |
Physical and Chemical Properties
Solubility and Stability
The compound is stable under standard laboratory conditions (20–25°C) but degrades upon exposure to strong oxidizers, producing carbon/sulfur oxides . Solubility data remain unreported, though its ester and amide groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Spectroscopic Data
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IR: Expected peaks include ν(C=O) at ~1,700 cm⁻¹ (ester) and ~1,650 cm⁻¹ (amide), with ν(N–H) at ~3,300 cm⁻¹ .
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NMR: Thiophene protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8 ppm), and cyclopentyl groups (δ 1.5–2.5 ppm) .
Precautionary Measures
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Personal protective equipment (PPE): Nitrile gloves, goggles, and respiratory masks .
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First aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .
Research Applications and Biological Relevance
Kinase Inhibition
Thiophene carboxylates are explored as p21-activated kinase (PAK) inhibitors, with structural analogs showing IC₅₀ values <100 nM in biochemical assays . The phenylcyclopentyl group may enhance binding affinity to hydrophobic kinase pockets .
Crystallographic Insights
X-ray studies of related compounds reveal intramolecular N–H⋯O hydrogen bonds forming S(6) motifs, stabilizing crystal lattices . For Methyl 3-((phenylcyclopentyl)carbonylamino)thiophene-2-carboxylate, similar interactions likely contribute to its solid-state stability.
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